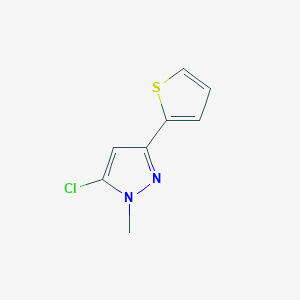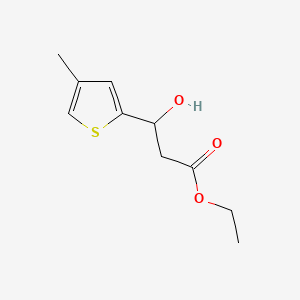
Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate is an organic compound with a unique structure that includes a thienyl group, which is a sulfur-containing aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-methyl-2-thiophenecarboxaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using specific enzymes for stereoselective synthesis are also explored .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Ethyl 3-oxo-3-(4-methyl-2-thienyl)propanoate.
Reduction: Ethyl 3-hydroxy-3-(4-methyl-2-thienyl)propanol.
Substitution: Ethyl 3-hydroxy-3-(4-bromo-2-thienyl)propanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated as a potential precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-Hydroxy-3-(2-thienyl)propanoate: Similar structure but with a different substitution pattern on the thienyl ring.
Ethyl 3-Hydroxy-3-(4-chloro-2-thienyl)propanoate: Contains a chlorine atom instead of a methyl group on the thienyl ring.
Uniqueness
Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate is unique due to the presence of the 4-methyl substitution on the thienyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and selectivity in various reactions compared to its analogs .
Propiedades
Fórmula molecular |
C10H14O3S |
|---|---|
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-3-(4-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C10H14O3S/c1-3-13-10(12)5-8(11)9-4-7(2)6-14-9/h4,6,8,11H,3,5H2,1-2H3 |
Clave InChI |
ABCKVMLEDPTGGA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC(=CS1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


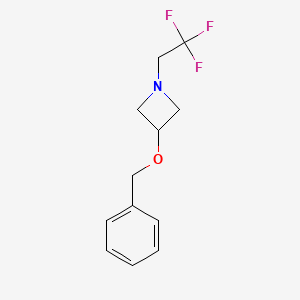
![4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride](/img/structure/B13676263.png)
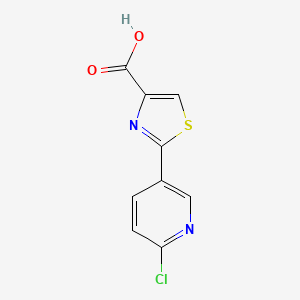
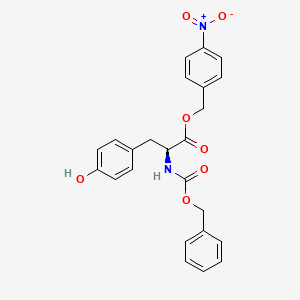
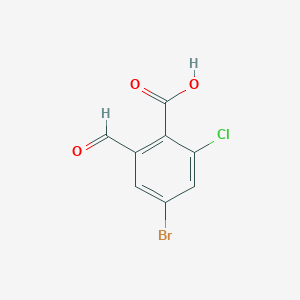

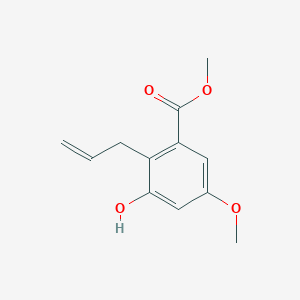
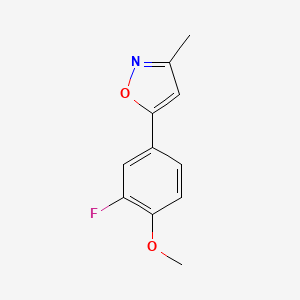
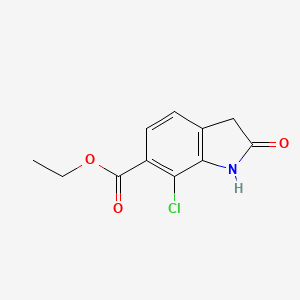
![8-Chloro-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13676306.png)
![7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13676314.png)
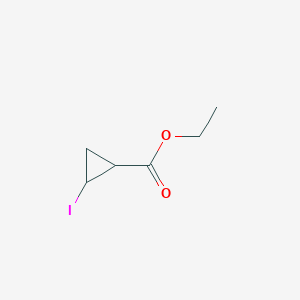
![Methyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13676332.png)
